molecular formula C3H4Br2O B1609472 2,3-Dibromo-2-propen-1-ol CAS No. 7228-11-7

2,3-Dibromo-2-propen-1-ol

Cat. No.: B1609472
CAS No.: 7228-11-7
M. Wt: 215.87 g/mol
InChI Key: WMKYSVJWQJOFAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to participate in [3,3]-sigmatropic rearrangement reactions , which suggests that it may interact with various biological targets depending on the specific context.

Mode of Action

2,3-Dibromo-2-propen-1-ol interacts with its targets through [3,3]-sigmatropic rearrangement reactions . This type of reaction involves a concerted shift of a sigma bond and adjacent pi bond in a certain molecular entity. The exact changes resulting from this interaction would depend on the specific biological target and context.

Biochemical Pathways

Given its participation in [3,3]-sigmatropic rearrangement reactions , it can be inferred that it may influence various biochemical pathways depending on the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-2-propen-1-ol can be synthesized by reacting propargyl alcohol with elemental bromine. This reaction produces the dibromo product with high yields and an E-isomer content of greater than 95% . The reaction conditions typically involve the use of a solvent such as dichloromethane and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: The industrial production of 2,3-dibromoallyl alcohol follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and propargyl alcohol, with appropriate safety measures in place to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dibromo-2-propen-1-ol has several applications in scientific research:

Properties

IUPAC Name

2,3-dibromoprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYSVJWQJOFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CBr)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989019
Record name 2,3-Dibromoprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-11-7, 69298-57-3
Record name 2,3-Dibromo-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 2,3-dibromo-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromoprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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